molecular formula C8H7FO2 B13511849 4-(Fluoromethoxy)benzaldehyde

4-(Fluoromethoxy)benzaldehyde

Cat. No.: B13511849
M. Wt: 154.14 g/mol
InChI Key: AROGTOONLWKAQP-UHFFFAOYSA-N
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Description

4-(Fluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO2. It is characterized by the presence of a fluoromethoxy group attached to a benzene ring, which in turn is bonded to an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)benzaldehyde typically involves the reaction of 4-fluorophenol with methanol in the presence of a base to form 4-fluoromethoxybenzene. This intermediate is then subjected to formylation using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The fluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 4-(Fluoromethoxy)benzoic acid.

    Reduction: 4-(Fluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Fluoromethoxy)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Fluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with three fluorine atoms in the methoxy group.

    4-Fluorobenzaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.

    4-Methoxybenzaldehyde: Lacks the fluorine atom, affecting its electronic properties.

Uniqueness: 4-(Fluoromethoxy)benzaldehyde is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

4-(fluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H7FO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H,6H2

InChI Key

AROGTOONLWKAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCF

Origin of Product

United States

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